molecular formula C10H10Cl2N2O2 B13814892 1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one CAS No. 52420-40-3

1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one

Cat. No.: B13814892
CAS No.: 52420-40-3
M. Wt: 261.10 g/mol
InChI Key: PVUJUGBKPHCBDK-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a methoxyimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one typically involves the reaction of 2,5-dichlorophenyl isocyanate with methoxyamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic effects.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial and parasitic infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their function and activity. The dichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can lead to the disruption of cellular processes and inhibition of microbial growth.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3-methoxyimidazolidin-2-one can be compared with other similar compounds, such as:

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.

    2,5-Dichlorophenol: Used in various industrial applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Further research is warranted to fully explore its capabilities and applications.

Properties

CAS No.

52420-40-3

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-methoxyimidazolidin-2-one

InChI

InChI=1S/C10H10Cl2N2O2/c1-16-14-5-4-13(10(14)15)9-6-7(11)2-3-8(9)12/h2-3,6H,4-5H2,1H3

InChI Key

PVUJUGBKPHCBDK-UHFFFAOYSA-N

Canonical SMILES

CON1CCN(C1=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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